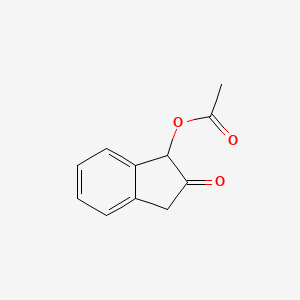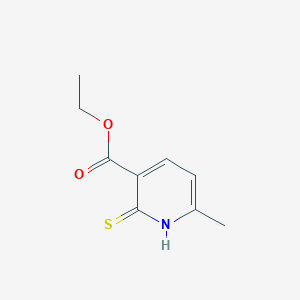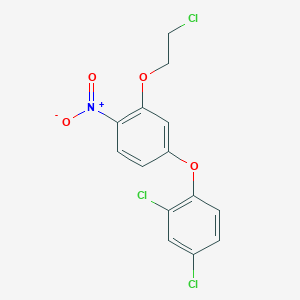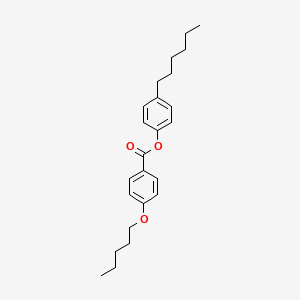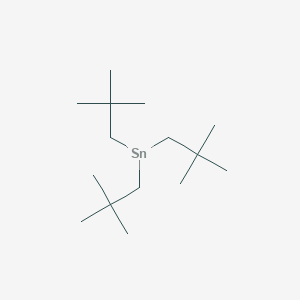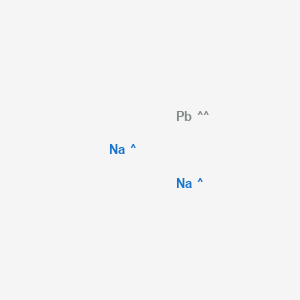
4-(4-Isothiocyanatophenoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Isothiocyanatophenoxy)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenoxy group, which in turn is substituted with an isothiocyanate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isothiocyanatophenoxy)pyridine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-hydroxyphenylpyridine through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 4-chloropyridine with phenol in the presence of a base such as potassium carbonate.
Introduction of the Isothiocyanate Group: The phenoxy intermediate is then treated with thiophosgene (CSCl2) or a similar reagent to introduce the isothiocyanate group. This reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(4-Isothiocyanatophenoxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonyl derivatives or reduction reactions to form amines.
Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
科学研究应用
4-(4-Isothiocyanatophenoxy)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 4-(4-Isothiocyanatophenoxy)pyridine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound can target specific amino acid residues, such as lysine or cysteine, in the active sites of enzymes, leading to the formation of stable thiourea or thiocarbamate adducts.
相似化合物的比较
Similar Compounds
4-(4-Isocyanatophenoxy)pyridine: Similar structure but with an isocyanate group instead of an isothiocyanate group.
4-(4-Aminophenoxy)pyridine: Contains an amino group instead of an isothiocyanate group.
4-(4-Nitrophenoxy)pyridine: Contains a nitro group instead of an isothiocyanate group.
Uniqueness
4-(4-Isothiocyanatophenoxy)pyridine is unique due to its isothiocyanate group, which imparts distinct reactivity compared to other functional groups. This reactivity makes it particularly useful in applications requiring covalent modification of biomolecules, such as enzyme inhibition studies and protein labeling.
属性
CAS 编号 |
52024-72-3 |
|---|---|
分子式 |
C12H8N2OS |
分子量 |
228.27 g/mol |
IUPAC 名称 |
4-(4-isothiocyanatophenoxy)pyridine |
InChI |
InChI=1S/C12H8N2OS/c16-9-14-10-1-3-11(4-2-10)15-12-5-7-13-8-6-12/h1-8H |
InChI 键 |
OKAZJDXEZKHOMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=C=S)OC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


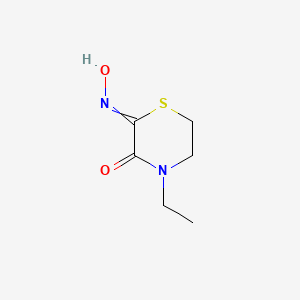
![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)
